molecular formula C14H11BrN2OS B11648760 4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B11648760
M. Wt: 335.22 g/mol
InChI Key: PAIYCFBMTZJLIQ-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a 2-bromophenoxy substituent at the 4-position and two methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the reaction of 2-bromophenol with a suitable thieno[2,3-d]pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromophenol is reacted with a boronic acid derivative of the thieno[2,3-d]pyrimidine core under basic conditions . The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium catalysts: for cross-coupling reactions.

    Nucleophiles: such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing agents: like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenoxy derivatives, while oxidation reactions can produce hydroxylated or carbonylated thieno[2,3-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

4-(2-Bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

4-(2-bromophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C14H11BrN2OS/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-6-4-3-5-10(11)15/h3-7H,1-2H3

InChI Key

PAIYCFBMTZJLIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=CC=C3Br)C

Origin of Product

United States

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